5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring, a pyrazole ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Oxane Moiety: The oxane moiety can be introduced through a nucleophilic substitution reaction involving an appropriate oxane derivative.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiophene intermediates under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Biology: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: An oral anticoagulant that inhibits Factor Xa.
Uniqueness
5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide is unique due to its specific structural features, such as the oxane moiety and the combination of pyrazole and thiophene rings. These features contribute to its distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of bioavailability and selectivity .
Properties
IUPAC Name |
5-chloro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-13-2-1-12(21-13)14(19)17-11-7-16-18(9-11)8-10-3-5-20-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZFWNDBIYMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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